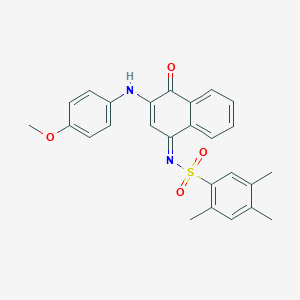
N-(3-(4-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(4-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide, commonly known as MTS, is a chemical compound that has gained significant attention in scientific research. MTS is a sulfonamide derivative that has been found to exhibit potent anti-cancer properties.
作用机制
The exact mechanism of action of MTS is not fully understood. However, it has been proposed that MTS exerts its anti-cancer effects through multiple pathways. MTS has been shown to inhibit the activity of topoisomerase II, a key enzyme involved in DNA replication and repair. MTS has also been found to induce oxidative stress and disrupt mitochondrial function, leading to the activation of apoptosis pathways.
Biochemical and Physiological Effects:
MTS has been found to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. MTS has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors. Additionally, MTS has been found to have anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
One of the advantages of MTS is its potent anti-cancer properties. It has been found to exhibit cytotoxicity against a wide range of cancer cell lines, making it a promising candidate for further development as an anti-cancer agent. However, one of the limitations of MTS is its poor solubility in water, which may limit its efficacy in vivo. Additionally, further studies are needed to determine the optimal dosage and administration of MTS for maximum efficacy.
未来方向
There are several future directions for research on MTS. One area of interest is the development of novel formulations of MTS that can improve its solubility and bioavailability. Another area of research is the identification of the specific molecular targets of MTS and the pathways involved in its anti-cancer effects. Additionally, further studies are needed to determine the safety and efficacy of MTS in vivo and its potential for clinical use as an anti-cancer agent.
Conclusion:
In conclusion, MTS is a sulfonamide derivative that exhibits potent anti-cancer properties. It has been extensively studied for its cytotoxicity against a wide range of cancer cell lines and its ability to inhibit angiogenesis and induce apoptosis. Further research is needed to determine the optimal dosage and administration of MTS and its potential for clinical use as an anti-cancer agent.
合成方法
MTS can be synthesized through a multistep process starting from 2,4,5-trimethylbenzenesulfonyl chloride and 4-methoxyaniline. The synthesis involves the condensation of 4-methoxyaniline with 1,4-naphthoquinone in the presence of an acid catalyst to form the intermediate 3-(4-methoxyanilino)-1,4-naphthoquinone. This intermediate is then reacted with 2,4,5-trimethylbenzenesulfonyl chloride in the presence of a base to yield the final product, MTS.
科学研究应用
MTS has been extensively studied for its anti-cancer properties. It has been found to exhibit potent cytotoxicity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. MTS has also been shown to induce apoptosis, inhibit angiogenesis, and suppress tumor growth in animal models of cancer.
属性
分子式 |
C26H24N2O4S |
|---|---|
分子量 |
460.5 g/mol |
IUPAC 名称 |
(NZ)-N-[3-(4-methoxyanilino)-4-oxonaphthalen-1-ylidene]-2,4,5-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C26H24N2O4S/c1-16-13-18(3)25(14-17(16)2)33(30,31)28-23-15-24(26(29)22-8-6-5-7-21(22)23)27-19-9-11-20(32-4)12-10-19/h5-15,27H,1-4H3/b28-23- |
InChI 键 |
IHSPBHJORXGOQB-NFFVHWSESA-N |
手性 SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)NC4=CC=C(C=C4)OC)C |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=C(C=C4)OC)C |
规范 SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=C(C=C4)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 5-{butyryl[(2,4,5-trimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281431.png)

![4-{Acetyl[(4-bromophenyl)sulfonyl]amino}-1-naphthyl acetate](/img/structure/B281439.png)
![N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide](/img/structure/B281443.png)
![Ethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281448.png)
![Methyl 5-{butyryl[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281451.png)
![2,4-dimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281454.png)
![2,5-dimethyl-N-{12-oxo-17-oxatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1,3,5,7,9,11(16)-hexaen-8-yl}benzene-1-sulfonamide](/img/structure/B281458.png)
![N-[(2,5-dimethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylisonicotinamide](/img/structure/B281461.png)
![N-[(2,5-dimethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide](/img/structure/B281462.png)
![4-{Acetyl[(2,5-dimethylphenyl)sulfonyl]amino}phenyl acetate](/img/structure/B281463.png)
![Ethyl 5-{butyryl[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281466.png)
amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281468.png)
![Ethyl 5-{benzoyl[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281469.png)